1-氟-4-碘-2-甲氧基苯

描述

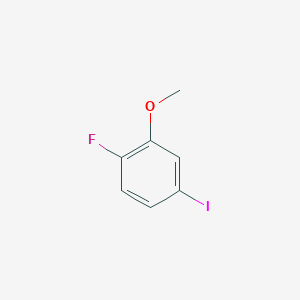

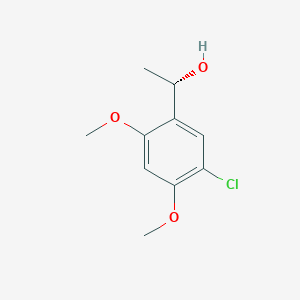

“1-Fluoro-4-iodo-2-methoxybenzene” is a chemical compound with the molecular formula C7H6FIO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular structure of “1-Fluoro-4-iodo-2-methoxybenzene” consists of a benzene ring with a fluorine atom at the 1-position, an iodine atom at the 4-position, and a methoxy group (-OCH3) at the 2-position .科学研究应用

构象分析

Barnes等人(1989年)的研究调查了液晶溶液中α,α,α-三氟苯醚的构象,包括4-氟和4-碘-α,α,α-三氟甲氧基苯。这项研究有助于理解这些化合物中苯基O-键的旋转可能性(Barnes,Emsley,Horne,Warnes,Celebre和Longeri,1989)。催化芳基化反应

Averin等人(2017年)探索了含金刚烷基胺与1-氟-4-碘苯铜(I)催化的芳基化反应。这项研究在有机合成领域具有重要意义,展示了胺的结构和取代基的性质如何影响N-芳基化产物的产率(Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017)。晶体学中的结构分析

Saeed等人(2009年)分析了2-氟-N-(4-甲氧基苯基)苯甲酰胺的结构,这是一种与1-氟-4-碘-2-甲氧基苯相关的化合物。这些研究有助于理解这些化合物在晶体学中的几何和电子结构(Saeed, Khera, Arfan, Simpson, & Stanley, 2009)。扭转势能研究

Klocker,Karpfen和Wolschann(2003年)研究了各种芳香族化合物中甲氧基的扭转势能,包括4-氟-1-甲氧基苯。他们的研究提供了关于键距和扭转势能之间关系的见解,这对于理解这类化合物的分子动力学至关重要(Klocker, Karpfen, & Wolschann, 2003)。制药中间体生产中的化学选择性还原

Baramov等人(2017年)研究了碘硝基芳烃的化学选择性连续多步还原,其中包括一种与1-氟-4-碘-2-甲氧基苯结构类似的化合物。这项研究与制药中间体的生产相关,展示了在实现高产率和选择性方面面临的挑战和解决方案(Baramov,Hassfeld,Gottfried,Bauer,Herrmann,Said和Roggan,2017)。超分子化学中的客体诱导组装

Kobayashi等人(2003年)探索了带有1-碘-4-甲氧基苯的空腔体与客体诱导组装,这是一种与1-氟-4-碘-2-甲氧基苯结构类似的分子。他们的研究有助于理解不同客体如何诱导超分子化学中异二聚体囊的形成(Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003)。

安全和危害

属性

IUPAC Name |

1-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKZLAZICFOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650219 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773855-64-4 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4,4-Difluoropiperidin-1-yl)-ethyl]-phenylamine](/img/structure/B1370625.png)

![4-Cyclopropyl-[1,2,3]thiadiazole-5-carboxylic acid](/img/structure/B1370627.png)

![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)

![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)